2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction between 2-methoxybenzoic acid and 4-phenyl-1,2,5-oxadiazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, in anticancer applications, the compound may inhibit the activity of certain kinases or disrupt DNA replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring but differ in the position of nitrogen atoms and substituents.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the oxadiazole ring.
Benzamide Derivatives: Compounds with a benzamide moiety but different substituents on the benzene ring.
Uniqueness
2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a benzamide moiety, and an oxadiazole ring makes it a versatile compound with a wide range of applications .
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)16(20)17-15-14(18-22-19-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
InChI Key |
ILSCOCCNFVSLFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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